DNP-PEG3-azide

説明

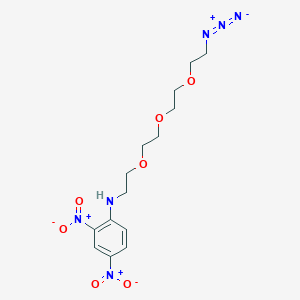

Structure

3D Structure

特性

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O7/c15-18-17-4-6-26-8-10-27-9-7-25-5-3-16-13-2-1-12(19(21)22)11-14(13)20(23)24/h1-2,11,16H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAOTUUAWJBUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DNP-PEG3-azide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

DNP-PEG3-azide is a specialized chemical reagent with significant applications in the fields of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates three key components: a dinitrophenyl (DNP) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of moieties makes it a valuable tool for researchers aiming to conjugate molecules through "click chemistry."

The DNP group can be utilized in various biological applications, including acting as a hapten for immunological studies. The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, which is often crucial for optimizing the efficacy of the final conjugate.[1] The terminal azide functionality is a key reactive handle for participating in highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] These "click" reactions allow for the precise and stable ligation of DNP-PEG3-azide to molecules containing a corresponding alkyne or strained alkyne group.[2]

This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing DNP-PEG3-azide in research and drug development.

Core Properties and Specifications

DNP-PEG3-azide is a well-characterized molecule with consistent properties across various suppliers. The key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₄H₂₀N₆O₇ | [1][3] |

| Molecular Weight | 384.35 g/mol | |

| Exact Mass | 384.1393 | |

| CAS Number | 951671-87-7 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. |

Applications in Research and Drug Development

The primary application of DNP-PEG3-azide is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The modular nature of PROTACs allows for the rational design and optimization of their components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting them. DNP-PEG3-azide can be incorporated as part of the linker, with the azide group serving as a convenient point of attachment for an alkyne-modified warhead or E3 ligase ligand via a CuAAC reaction.

Experimental Protocols

The following section provides a detailed, generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the most common method for utilizing DNP-PEG3-azide. This protocol is based on established procedures for bioconjugation and small molecule synthesis.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for the solution-phase conjugation of an alkyne-containing molecule to DNP-PEG3-azide.

Materials:

-

DNP-PEG3-azide

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand

-

Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of tert-butanol (B103910) and water)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DNP-PEG3-azide in a suitable anhydrous solvent (e.g., 10 mM in DMF).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., 50 mM in DMSO or water).

-

-

Reaction Setup:

-

In a clean, dry reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and DNP-PEG3-azide (1.0-1.2 equivalents) in the chosen reaction solvent.

-

If the reaction is sensitive to air, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

-

Catalyst Preparation and Addition:

-

In a separate microcentrifuge tube, prepare the copper/ligand premix by combining the CuSO₄ stock solution and the ligand stock solution. A molar ratio of 1:5 (copper:ligand) is often used to protect sensitive biomolecules. Allow this mixture to stand for 1-2 minutes.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture containing the azide and alkyne. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Immediately add the copper/ligand premix to the reaction vial to initiate the cycloaddition. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours, depending on the substrates.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, the product can be purified using standard techniques such as flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), or precipitation. For bioconjugates, size-exclusion chromatography or dialysis may be necessary to remove excess reagents.

-

Visualizations

The following diagrams illustrate the key concepts related to the application of DNP-PEG3-azide.

Conclusion

DNP-PEG3-azide is a versatile and valuable reagent for researchers and drug development professionals. Its well-defined structure, including a DNP moiety, a hydrophilic PEG spacer, and a reactive azide group, makes it an ideal building block for the synthesis of complex biomolecules and targeted therapeutics like PROTACs. The ability to employ highly efficient and specific "click chemistry" reactions simplifies the conjugation process, enabling the rapid and modular assembly of novel constructs. The information and protocols provided in this guide offer a solid foundation for the successful application of DNP-PEG3-azide in a variety of research settings. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers such as DNP-PEG3-azide will undoubtedly grow in importance.

References

An In-Depth Technical Guide to DNP-PEG3-azide: Structure, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and application of DNP-PEG3-azide as a versatile linker in the development of Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker are presented, alongside illustrative data and workflow diagrams to facilitate its practical implementation in research and drug discovery.

Core Concepts: The Role of DNP-PEG3-azide in PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

DNP-PEG3-azide is a polyethylene (B3416737) glycol (PEG)-based linker that plays a crucial role in defining the properties and efficacy of a PROTAC. The dinitrophenyl (DNP) group can be utilized in various biological applications, while the azide (B81097) (N3) moiety is a key functional group for "click chemistry," a highly efficient and bio-orthogonal conjugation method. The PEG3 component, a short chain of three ethylene (B1197577) glycol units, enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.

The azide group in DNP-PEG3-azide allows for its facile conjugation to a molecule containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or to a strained alkyne (e.g., DBCO or BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This modularity is highly advantageous in the synthesis of PROTAC libraries for screening and optimization.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of DNP-PEG3-azide are summarized in the table below.

| Property | Value |

| Chemical Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline |

| Molecular Formula | C₁₄H₂₀N₆O₇ |

| Molecular Weight | 384.35 g/mol |

| CAS Number | 951671-87-7 |

| Appearance | Varies (typically a solid) |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C. |

Application in PROTAC Synthesis: An Illustrative Workflow

The synthesis of a PROTAC using DNP-PEG3-azide typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, using pomalidomide (B1683931) as the CRBN ligand and an alkyne-modified POI ligand.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key steps in the synthesis and evaluation of a PROTAC utilizing a PEG-azide linker like DNP-PEG3-azide.

Protocol 1: Amide Coupling of E3 Ligase Ligand to DNP-PEG3-azide

This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., pomalidomide) to a carboxylic acid-functionalized DNP-PEG3 linker. Note: This requires a variant of DNP-PEG3-azide with a terminal carboxylic acid instead of the DNP group, followed by attachment of the DNP group if desired, or direct use of a bifunctional linker. For the purpose of this guide, we will assume the direct coupling of a POI ligand with a carboxylic acid to an amine-functionalized DNP-PEG3-azide.

Reagents and Materials:

-

Carboxylic acid-functionalized POI ligand (1.0 eq)

-

Amine-functionalized DNP-PEG3-azide (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Ethyl acetate (B1210297)

-

5% LiCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid-functionalized POI ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the amine-functionalized DNP-PEG3-azide to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-ligand-linker conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the final "click" reaction to conjugate the azide-containing intermediate from Protocol 1 with an alkyne-functionalized E3 ligase ligand.

Reagents and Materials:

-

POI-ligand-DNP-PEG3-azide (1.0 eq)

-

Alkyne-functionalized E3 ligase ligand (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve the POI-ligand-DNP-PEG3-azide and the alkyne-functionalized E3 ligase ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol provides a method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the POI

-

Synthesized PROTAC

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically ranging from nanomolar to micromolar) or DMSO as a vehicle control for 24-48 hours.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control to determine the extent of protein degradation at each PROTAC concentration.

Data Presentation: Illustrative Degradation Efficacy

The following table presents exemplary data from a hypothetical Western blot experiment to illustrate the type of quantitative results obtained when evaluating a PROTAC.

| PROTAC Concentration (nM) | % of Target Protein Remaining (Normalized to Vehicle) |

| 0 (Vehicle) | 100% |

| 1 | 85% |

| 10 | 50% |

| 100 | 15% |

| 1000 | 25% (Hook Effect) |

Note: This data is for illustrative purposes only. Actual degradation efficacy (DC₅₀ and Dₘₐₓ) will vary depending on the specific POI, ligands, and cell line used. The "Hook Effect" is a phenomenon sometimes observed at high PROTAC concentrations where the degradation efficiency decreases due to the formation of binary complexes instead of the productive ternary complex.

Signaling Pathway: PROTAC Mechanism of Action

The diagram below outlines the catalytic mechanism by which a PROTAC induces the ubiquitination and subsequent degradation of a target protein.

This technical guide provides a foundational understanding and practical protocols for utilizing DNP-PEG3-azide in the design and synthesis of PROTACs. The modularity and favorable chemical properties of this linker make it a valuable tool for researchers in the expanding field of targeted protein degradation.

References

An In-depth Technical Guide to the Synthesis and Characterization of DNP-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of DNP-PEG3-azide, a heterobifunctional linker valuable in various biomedical research and drug development applications. The inclusion of a dinitrophenyl (DNP) group, a well-known hapten, and a terminal azide (B81097) moiety for click chemistry makes this molecule a versatile tool for bioconjugation, immunoassays, and the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Overview of DNP-PEG3-azide

DNP-PEG3-azide, chemically known as N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2,4-dinitroaniline, is a molecule that incorporates three key functional components:

-

A 2,4-dinitrophenyl (DNP) group: This aromatic moiety is widely recognized as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. Antibodies with high affinity for the DNP group are readily available, making it a useful tag for immunological assays and targeted delivery.

-

A triethylene glycol (PEG3) spacer: This short, hydrophilic polyethylene (B3416737) glycol linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, which can be crucial for optimizing the biological activity of the conjugated molecule.

-

An azide (-N3) group: This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the covalent attachment of the DNP-PEG3 moiety to molecules containing a terminal alkyne.

Synthesis of DNP-PEG3-azide

The synthesis of DNP-PEG3-azide is a two-step process that begins with the commercially available precursor, 11-azido-3,6,9-trioxaundecan-1-amine (also known as Amino-PEG3-Azide). This precursor already contains the azide group and the PEG3 linker. The synthesis then involves the dinitrophenylation of the primary amine.

Synthesis of the Precursor: 11-Azido-3,6,9-trioxaundecan-1-amine

While 11-azido-3,6,9-trioxaundecan-1-amine is commercially available, a general synthetic approach for such heterobifunctional PEGs involves a multi-step process starting from a PEG diol. This typically includes:

-

Monoprotection of one hydroxyl group.

-

Activation of the other hydroxyl group (e.g., as a tosylate or mesylate).

-

Nucleophilic substitution with sodium azide.

-

Deprotection of the first hydroxyl group.

-

Conversion of the newly deprotected hydroxyl group to an amine.

For the purpose of this guide, we will proceed from the commercially available amino-PEG3-azide.

Dinitrophenylation of 11-Azido-3,6,9-trioxaundecan-1-amine

The final step is the reaction of the primary amine of the precursor with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This is a classic nucleophilic aromatic substitution reaction.

Experimental Protocol:

Materials:

-

11-Azido-3,6,9-trioxaundecan-1-amine (Amino-PEG3-Azide)

-

2,4-Dinitrofluorobenzene (DNFB)

-

Triethylamine (B128534) (TEA) or Sodium Bicarbonate

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 11-azido-3,6,9-trioxaundecan-1-amine (1.0 eq) in anhydrous DMF or DCM.

-

Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution to act as a base.

-

Slowly add a solution of 2,4-dinitrofluorobenzene (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield DNP-PEG3-azide as a yellow oil or solid.

Characterization of DNP-PEG3-azide

Thorough characterization is essential to confirm the identity and purity of the synthesized DNP-PEG3-azide. The following tables summarize the key characterization data.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C14H20N6O7 |

| Molecular Weight | 384.35 g/mol |

| Appearance | Yellow oil or solid |

| Solubility | Soluble in DMSO, DMF, DCM |

| Purity | >95% (as determined by HPLC) |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 8.85 (d, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.80-3.60 (m, 10H, PEG-CH2), 3.40 (t, 2H, CH2-N3) |

| 13C NMR (CDCl3, 100 MHz) | δ (ppm): 148.5, 137.0, 130.0, 124.5, 114.0 (Ar-C), 71.0, 70.5, 70.0, 69.5 (PEG-C), 50.5 (C-N3), 43.0 (C-NH) |

| Mass Spectrometry (ESI+) | m/z: 385.14 [M+H]+, 407.12 [M+Na]+ |

| Infrared (IR) | ν (cm-1): ~2100 (azide stretch), ~1520 and ~1340 (nitro stretches) |

Experimental Workflows

The following diagram illustrates the general workflow from synthesis to characterization and final application of DNP-PEG3-azide.

Applications in Research and Drug Development

The unique trifunctional nature of DNP-PEG3-azide makes it a powerful tool in several areas:

-

Targeted Drug Delivery: The DNP moiety can be used to target cells that have been pre-targeted with an anti-DNP antibody. The azide group allows for the attachment of a therapeutic payload via click chemistry.

-

Immunoassays: DNP-PEG3-azide can be used to develop sensitive enzyme-linked immunosorbent assays (ELISAs) and other immunological detection methods.

-

PROTAC Development: As a heterobifunctional linker, it can be used to synthesize PROTACs. The DNP group can be used as a handle for purification or detection, while the azide allows for the attachment of a ligand for a target protein or an E3 ligase.[1]

-

Bioconjugation: The azide group provides a versatile handle for conjugating the DNP-PEG3 moiety to a wide range of biomolecules, including proteins, peptides, and nucleic acids, that have been modified to contain an alkyne group.

Conclusion

This technical guide provides a detailed protocol for the synthesis of DNP-PEG3-azide and a summary of its key characterization data. The straightforward synthesis from a commercially available precursor and its versatile chemical handles make DNP-PEG3-azide an accessible and valuable tool for researchers in chemistry, biology, and drug development. Its application in bioconjugation, immunoassays, and the construction of complex therapeutic modalities like PROTACs highlights its significance in advancing biomedical research.

References

An In-depth Technical Guide on the Core Mechanism of Action of DNP-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG3-azide is a heterobifunctional molecule at the forefront of targeted protein degradation, a revolutionary strategy in drug discovery. Unlike traditional inhibitors that merely block a protein's function, degraders aim to completely eliminate the target protein from the cellular environment. This guide provides a detailed exploration of the core mechanism of action of DNP-PEG3-azide, focusing on its role in the burgeoning field of extracellular protein degradation. We will delve into its molecular components, the signaling pathways it hijacks, and the experimental protocols required for its validation.

DNP-PEG3-azide is comprised of three key components: a dinitrophenyl (DNP) group, a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group. This modular design allows for its application in a novel class of degraders that operate outside the cell, targeting proteins for lysosomal degradation rather than the more common proteasomal pathway utilized by intracellular PROTACs (Proteolysis Targeting Chimeras).

Core Mechanism of Action: Hijacking Endocytic Pathways for Extracellular Protein Degradation

The primary mechanism of action for a degrader synthesized from DNP-PEG3-azide is not as a conventional intracellular PROTAC that recruits E3 ubiquitin ligases. Instead, it functions as a Molecular Degrader of Extracellular proteins by the Asialoglycoprotein receptor (MoDE-A) . This innovative approach expands the scope of targeted protein degradation beyond the cytoplasm to include extracellular and membrane-bound proteins.

The process can be broken down into the following key steps:

-

Ternary Complex Formation: The DNP moiety of the degrader acts as a hapten , a small molecule that can be specifically recognized by an antibody. It binds to the target protein, which in this context is an anti-DNP antibody or a protein that has been engineered to be recognized by a DNP-specific antibody. The other end of the degrader molecule is designed to bind to a specific cell surface receptor that undergoes endocytosis. In the canonical example, this is a ligand for the asialoglycoprotein receptor (ASGPR), a receptor highly expressed on hepatocytes.[1] This tripartite binding event results in the formation of a ternary complex: Target Protein - Degrader - Cell Surface Receptor .

-

Receptor-Mediated Endocytosis: The ASGPR, upon binding its ligand, is internalized into the cell through clathrin-mediated endocytosis. By linking the target protein to this receptor, the entire ternary complex is drawn into the cell and encapsulated within an endosome.

-

Lysosomal Trafficking and Degradation: The endosome containing the complex is trafficked through the endolysosomal pathway. It matures into a late endosome and subsequently fuses with a lysosome.[2] The acidic environment and potent hydrolases within the lysosome then degrade the target protein, effectively eliminating it.[2] The receptor, in many cases, is recycled back to the cell surface.

This mechanism is fundamentally different from intracellular PROTACs, which utilize the Ubiquitin-Proteasome System (UPS) for degradation. The MoDE-A strategy represents a significant advancement, enabling the targeting of extracellular proteins, which are often considered "undruggable" by conventional PROTACs.

Visualization of the Signaling Pathway

Quantitative Data

The efficacy of DNP-based degraders has been demonstrated in preclinical studies. A key metric for evaluating degraders is the significant reduction of the target protein levels.

| Compound | Target Protein | System | Dosage | Result |

| D-MoDE-A | Anti-DNP Antibody | In vivo (mice) | 10 mg/kg (daily) | Significant decrease in serum levels of the anti-DNP antibody compared to controls.[1] |

| D-MoDE-A | Anti-DNP Antibody | In vitro (HepG2 cells) | Various | Dose-dependent degradation of the target antibody, which was inhibited by protease inhibitors.[2] |

Experimental Protocols

Validating the mechanism of action of a DNP-PEG3-azide based degrader involves synthesis, in vitro cell-based assays, and potentially in vivo studies.

Protocol 1: Synthesis of a DNP-based Degrader

This protocol outlines the general steps for conjugating DNP-PEG3-azide to a ligand for a cell-surface receptor (e.g., an ASGPR ligand) that has been modified with an alkyne group.

-

Materials : DNP-PEG3-azide, alkyne-modified receptor ligand, copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270), solvent (e.g., DMSO/water mixture).

-

Reaction Setup : Dissolve the alkyne-modified ligand and DNP-PEG3-azide in the solvent system.

-

Initiation of Click Chemistry (CuAAC) : Add freshly prepared aqueous solutions of CuSO₄ and sodium ascorbate to the reaction mixture.

-

Reaction Conditions : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Purification : Upon completion, purify the product using reverse-phase HPLC to obtain the final DNP-PEG-ligand conjugate.

-

Characterization : Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: In Vitro Degradation Assay

This protocol is for assessing the degradation of a target anti-DNP antibody in a relevant cell line, such as the human liver cell line HepG2, which endogenously expresses ASGPR.

-

Cell Culture : Culture HepG2 cells in appropriate media until they reach 70-80% confluency in multi-well plates.

-

Treatment : Treat the cells with varying concentrations of the DNP-based degrader. Include a negative control (vehicle only) and a control with an irrelevant hapten.

-

Target Addition : Add the fluorescently labeled anti-DNP antibody to the cell media.

-

Incubation : Incubate the cells for a set time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis : After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Western Blot Analysis :

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the fluorescent label (to detect the target antibody) and a loading control antibody (e.g., anti-Actin).

-

Use an appropriate secondary antibody and visualize the bands using a chemiluminescence imager.

-

-

Quantification : Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

-

Mechanism Validation (Optional) : To confirm lysosomal degradation, co-treat cells with the degrader and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) and observe if degradation is rescued.

Experimental Workflow Visualization

Conclusion

DNP-PEG3-azide serves as a critical building block for a novel class of protein degraders that operate outside the cell. By leveraging the specific recognition of the DNP hapten and hijacking receptor-mediated endocytosis, these molecules can effectively target extracellular and membrane proteins for lysosomal degradation. This mechanism significantly expands the druggable proteome and offers a powerful new modality for therapeutic intervention. The modularity provided by the azide group allows for flexible and efficient synthesis, making it an attractive tool for researchers in drug development. The protocols and conceptual frameworks provided in this guide offer a comprehensive overview for scientists aiming to explore and harness the potential of this exciting technology.

References

The Role of the Dinitrophenyl (DNP) Group in DNP-PEG3-Azide: A Technical Guide

Abstract: DNP-PEG3-azide is a heterobifunctional chemical tool of significant value in biomedical research and drug development. It comprises three key functional components: a 2,4-Dinitrophenyl (DNP) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) (N3) group. This guide provides an in-depth analysis of the DNP group's primary role as a versatile hapten and high-affinity immunological tag. It will detail its applications in immunoassays, its function as a non-endogenous alternative to the biotin-streptavidin system, and its utility in molecular detection and purification schemes. This document also outlines the synergistic functions of the PEG3 linker and the azide moiety, provides quantitative data, and presents detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Functional Components of DNP-PEG3-Azide

DNP-PEG3-azide is a modular compound where each component serves a distinct and critical function. The synergy between these components makes it a powerful reagent for bioconjugation and detection.

-

Dinitrophenyl (DNP) Group: The DNP group is a small organic molecule that acts as a hapten .[1][2] A hapten is a molecule that can elicit a specific and strong immune response, leading to the generation of high-affinity antibodies, but only when it is attached to a larger carrier molecule, such as a protein.[1][3] Because DNP is not naturally found in biological tissues, anti-DNP antibodies exhibit very low non-specific binding, making the DNP/anti-DNP pair a highly specific tool for detection and purification.[4]

-

Polyethylene Glycol (PEG3) Linker: The PEG3 linker is a short, hydrophilic spacer consisting of three ethylene (B1197577) glycol units. This linker serves several crucial purposes:

-

Increases Solubility: It enhances the water solubility of the entire molecule and any conjugate it is attached to, which is particularly important when working with hydrophobic biomolecules in aqueous buffers.

-

Reduces Steric Hindrance: The flexible chain provides spatial separation between the DNP tag and the target molecule, minimizing the risk that the tag will interfere with the biological activity or binding interactions of the target.

-

Enhances Biocompatibility: PEG linkers are known to be biocompatible and can reduce the immunogenicity of the conjugated molecule.

-

-

Azide (N3) Group: The terminal azide group is a key functional handle for covalent ligation via "click chemistry". It can react with molecules containing an alkyne group in a highly efficient and specific cycloaddition reaction. This allows for the precise and stable attachment of the DNP-PEG3 moiety to a wide range of target molecules, including proteins, nucleic acids, and small-molecule drugs. The two primary forms of this reaction are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction catalyzed by a copper(I) source.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (like DBCO or BCN), making it suitable for use in living cells where copper toxicity is a concern.

-

The DNP Group as a High-Affinity Immunological Handle

The central role of the DNP group is to serve as a universally recognizable tag for detection, purification, and quantification. This function is mediated by the highly specific and strong interaction with anti-DNP monoclonal or polyclonal antibodies.

Hapten for Immunoassays

DNP is widely used to label primary or secondary probes in a variety of immunological assays. Once a target molecule is labeled with DNP-PEG3-azide, it can be detected using an anti-DNP antibody conjugated to a reporter enzyme (like HRP or AP) or a fluorophore. This "hapten sandwich" approach is employed in techniques such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Western Blotting (WB)

-

Immunohistochemistry (IHC) and Immunocytochemistry (ICC)

-

Flow Cytometry

A Biotin-Free Alternative

The biotin-streptavidin interaction is a cornerstone of many biological assays. However, the presence of endogenous biotin (B1667282) in many biological samples can lead to high background signals and assay interference. This issue has become more prominent with the increased use of high-dose biotin supplements, prompting an FDA alert on potential interference with clinical immunoassays.

The DNP/anti-DNP system provides an excellent solution. Since DNP is not naturally present in cells or tissues, it offers a truly orthogonal system with minimal background. Researchers can replace biotinylated antibodies or probes with DNP-labeled counterparts and use anti-DNP antibodies for detection, effectively circumventing the problem of endogenous biotin.

Affinity Tag for Purification

Similar to tags like His-tag or GST-tag, the DNP group can be used for affinity purification. A DNP-labeled protein can be captured from a complex lysate using anti-DNP antibodies immobilized on a solid support (e.g., agarose (B213101) beads). The bound protein can then be eluted, providing a specific method for protein isolation.

Quantitative Data

Quantitative data for DNP-PEG3-azide and the DNP-antibody interaction are crucial for experimental design.

Table 1: Physicochemical Properties of DNP-PEG3-azide

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 951671-87-7 | |

| Molecular Formula | C₁₄H₂₀N₆O₇ | |

| Molecular Weight | 384.35 g/mol | |

| Exact Mass | 384.1393 | |

| Purity | Typically >95% | |

| Appearance | White to off-white solid | |

| Solubility | DMSO, DMF, DCM |

| Storage | -20°C for long-term | |

Table 2: Representative Affinity Data for Anti-DNP Antibodies

| Antibody Type | Affinity Constant (Ka) | Measurement Context | Reference(s) |

|---|---|---|---|

| Murine Monoclonal (IgG₁) | 10¹⁰ to 10¹¹ M⁻¹ | High-affinity clones generated against DNP-carrier conjugates. | |

| Murine Monoclonal (IgE) | High Affinity | Used for inducing controlled allergic reactions and as an IgE source. |

| Rabbit Polyclonal | ~100-fold increase over 5 weeks | Affinity maturation observed during the immune response to DNP-BGG. | |

Note: Affinity constants can vary significantly based on the specific antibody clone, isotype, and the experimental conditions under which they are measured.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with DNP-PEG3-azide via CuAAC

This protocol outlines the steps for conjugating DNP-PEG3-azide to a protein that has been functionalized with a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DNP-PEG3-azide

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA or TBTA ligand stock solution (e.g., 50-100 mM in DMSO/water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column or dialysis cassette for purification

Methodology:

-

Prepare Reagents:

-

Dissolve DNP-PEG3-azide in DMSO to create a 10 mM stock solution.

-

Freshly prepare the Sodium Ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL).

-

Add DNP-PEG3-azide stock solution to achieve a 10-20 fold molar excess over the protein.

-

Prepare the copper catalyst by pre-mixing the CuSO₄ and ligand solutions. For aqueous reactions, a water-soluble ligand like THPTA is recommended. Add the catalyst to the reaction mixture to a final concentration of 1-2 mM.

-

Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

-

-

Purification:

-

Remove the excess unreacted DNP-PEG3-azide and catalyst components by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

-

-

Validation:

-

Confirm successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), Western Blot using an anti-DNP antibody, or mass spectrometry.

-

Protocol 2: General Procedure for Indirect ELISA using a DNP-Labeled Antigen

This protocol describes the detection and quantification of a DNP-labeled antigen immobilized on a microplate.

Materials:

-

DNP-labeled antigen (e.g., DNP-BSA or a protein labeled according to Protocol 1)

-

96-well ELISA plate

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in PBS-T)

-

Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

-

Anti-DNP Primary Antibody (e.g., mouse anti-DNP IgG)

-

HRP-conjugated Secondary Antibody (e.g., goat anti-mouse IgG-HRP)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Methodology:

-

Coating:

-

Dilute the DNP-labeled antigen to 0.5-5 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted antigen to each well of the ELISA plate.

-

Incubate overnight at 4°C or for 2 hours at room temperature.

-

-

Washing and Blocking:

-

Wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate 3 times.

-

Dilute the anti-DNP primary antibody in Blocking Buffer (e.g., 0.1-1 µg/mL).

-

Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate 3 times.

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

-

Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 10-30 minutes, or until sufficient color develops.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Data Acquisition:

-

Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of DNP-labeled antigen captured in the well.

-

Visualizations

// Invisible edges for layout C -> E [style=invis]; E -> G [style=invis]; } dot Caption: Experimental workflow for labeling and detecting a target molecule.

// Nodes Target [label="Target Molecule", shape=ellipse, fillcolor="#FFFFFF"]; DNP_Tag [label="DNP-PEG3", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_DNP_Ab [label="Anti-DNP Primary\nAntibody (e.g., Mouse IgG)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Reporter-Conjugated\nSecondary Antibody\n(e.g., Anti-Mouse-HRP)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reporter [label="Reporter\n(e.g., HRP)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate", shape=ellipse, fillcolor="#F1F3F4"]; Signal [label="Detectable Signal", shape=ellipse, fillcolor="#F1F3F4", style="filled,dashed"];

// Edges Target -> DNP_Tag [label=" Covalently\n Linked", dir=none]; DNP_Tag -> Anti_DNP_Ab [label=" High-Affinity\n Binding"]; Anti_DNP_Ab -> Secondary_Ab [label=" Specific\n Recognition"]; Secondary_Ab -> Reporter [label=" Carries", dir=none]; Reporter -> Substrate [label=" Catalyzes\n Conversion"]; Substrate -> Signal [style=dashed]; } dot Caption: Principle of DNP hapten recognition in an immunoassay.

References

- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 2. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. In accordance with FDA, can a biotinylated mAb be replaced by a DNP marked mAb? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

The Core Function of PEG3 Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role and function of polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on the three-unit PEG3 linker, in the field of bioconjugation. We will delve into the fundamental properties of PEG3 linkers, their impact on the stability and solubility of bioconjugates, and provide detailed experimental protocols for their application.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These flexible, hydrophilic spacers are composed of repeating ethylene (B1197577) oxide units and are used to connect two or more molecular entities, such as proteins, peptides, small molecule drugs, or imaging agents. The incorporation of PEG linkers into bioconjugates offers a multitude of advantages, including enhanced solubility, increased stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2]

The general structure of a PEG linker consists of a chain of ethylene glycol units, often flanked by reactive functional groups that allow for covalent attachment to target molecules. The length of the PEG chain is a critical parameter that can be tailored to specific applications, with shorter linkers like PEG3 offering a balance of hydrophilicity and a compact structure.

The PEG3 Linker: Structure and Core Functions

A PEG3 linker is a discrete, monodisperse molecule containing three ethylene glycol units. Its defined structure and molecular weight provide a high degree of precision in bioconjugation, ensuring homogeneity of the final product.

The primary functions of a PEG3 linker in bioconjugation include:

-

Solubility Enhancement: The hydrophilic nature of the PEG3 linker significantly improves the aqueous solubility of hydrophobic molecules, which is particularly beneficial for the formulation and delivery of certain drugs.[3]

-

Increased Stability: PEG linkers can shield the conjugated molecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological environments.[2] While longer PEG chains generally provide greater protection, even short linkers like PEG3 can contribute to improved stability.

-

Reduced Steric Hindrance: The flexible nature of the PEG3 spacer can help to minimize steric hindrance between the conjugated molecules, allowing each component to maintain its biological activity.[3]

-

Pharmacokinetic Modulation: While longer PEG chains have a more pronounced effect on extending the circulation half-life of a bioconjugate by increasing its hydrodynamic radius, shorter PEGs can also influence its pharmacokinetic properties.[] For instance, in some cases, shorter PEG linkers have been shown to alter clearance rates.[5]

Quantitative Data on the Impact of Short PEG Linkers

The length of the PEG linker is a critical design element in bioconjugation. The following tables summarize quantitative data comparing the effects of different short PEG linker lengths on key bioconjugate properties. While data specifically for PEG3 is not always available, its performance can be inferred from the trends observed with other short PEG linkers.

Table 1: Effect of Short PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[6] This data suggests that even short PEG linkers can decrease the clearance rate of ADCs, with a trend towards lower clearance as the PEG length increases.

Table 2: Impact of Short PEG Linker Length on Receptor Binding Affinity

| Linker | IC50 (nM) | Target Receptor |

| PEG3 | 3.9 ± 0.3 | GRPR |

| PEG4 | 5.4 ± 0.4 | GRPR |

| PEG6 | 5.8 ± 0.3 | GRPR |

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).[6] In this specific study, a shorter PEG3 linker resulted in a lower IC50 value, indicating a higher binding affinity. This highlights that the optimal PEG length for biological activity can be context-dependent.

Table 3: Influence of PEG-Protein Linker on Conformational Stability

| Linker Type | Change in Free Energy of Unfolding (ΔΔG) (kcal/mol) |

| Aha-PEG triazole linker | -0.36 ± 0.01 |

| Gln-PEG amide linker | -0.37 ± 0.01 |

Data from a study on the conformational stability of a PEG-protein conjugate.[7] This data indicates that the chemical nature of the linkage between the PEG chain and the protein can have a significant impact on the stability of the resulting bioconjugate.

Experimental Protocols

The following are detailed methodologies for key bioconjugation reactions involving PEG3 linkers.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Heterobifunctional PEG3 Linker

This protocol describes the conjugation of an alkyne-containing molecule to an azide-containing biomolecule using a heterobifunctional PEG3 linker.

Materials:

-

Azide-functionalized biomolecule (e.g., protein, peptide)

-

Alkyne-functionalized molecule (e.g., drug, fluorescent dye)

-

Heterobifunctional PEG3 linker with an azide (B81097) and an alkyne reactive group (e.g., Azido-PEG3-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the alkyne-functionalized molecule and the Azido-PEG3-Alkyne linker in a compatible solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO4 (50 mM), sodium ascorbate (250 mM), and THPTA (50 mM) in water.

-

-

Ligation Reaction:

-

In a reaction vessel, combine the azide-functionalized biomolecule with a 5- to 10-fold molar excess of the alkyne-functionalized molecule and the Azido-PEG3-Alkyne linker.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.

-

Initiate the reaction by adding CuSO4 to a final concentration of 0.1 mM and sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the resulting bioconjugate using SEC to remove unreacted molecules and reagents.

-

Alternatively, dialysis against a suitable buffer can be used for purification.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a PEG3-DBCO Linker

This protocol describes a copper-free click chemistry reaction for conjugating an azide-containing molecule to a biomolecule functionalized with a PEG3-DBCO linker.

Materials:

-

Biomolecule to be labeled (e.g., antibody)

-

DBCO-PEG3-NHS ester

-

Azide-containing molecule (e.g., oligo, dye)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 100 mM Tris or glycine)

-

Purification system (e.g., spin desalting column, HPLC)

Procedure:

-

Activation of Biomolecule with DBCO-PEG3-NHS ester:

-

Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

-

Dissolve the DBCO-PEG3-NHS ester in DMSO to a concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the DBCO-PEG3-NHS ester solution to the biomolecule solution. The final DMSO concentration should be below 20%.

-

Incubate the reaction for 1-2 hours at room temperature.

-

(Optional) Quench the reaction by adding the quenching solution.

-

Remove excess DBCO-PEG3-NHS ester using a spin desalting column.[8][9]

-

-

Conjugation with Azide-containing Molecule:

-

Add a 2- to 5-fold molar excess of the azide-containing molecule to the DBCO-PEG3-functionalized biomolecule.

-

Incubate the reaction mixture overnight at 4°C.[1]

-

-

Purification:

-

Purify the final conjugate using an appropriate method such as HPLC or SEC to remove unreacted azide-containing molecules.

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow: Antibody-Drug Conjugation via SPAAC

This diagram illustrates the step-by-step process of conjugating a drug to an antibody using a PEG3-DBCO linker.

Caption: Experimental workflow for ADC synthesis using a PEG3-DBCO linker.

Signaling Pathway: Mechanism of Action of a PROTAC

This diagram illustrates the general mechanism by which a Proteolysis Targeting Chimera (PROTAC) induces the degradation of a target protein. A PEG3 linker is often a component of the PROTAC molecule.

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

The PEG3 linker, while being one of the shorter members of the polyethylene glycol family, plays a crucial and versatile role in bioconjugation. Its ability to enhance solubility, improve stability, and provide a defined spacer makes it a valuable tool for the rational design of bioconjugates, including antibody-drug conjugates and PROTACs. The selection of the appropriate linker length and chemistry is paramount to the success of a bioconjugate, and the quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to make informed decisions in their work. As the field of bioconjugation continues to evolve, the precise control offered by discrete PEG linkers like PEG3 will undoubtedly contribute to the development of next-generation therapeutics and diagnostics.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. docs.aatbio.com [docs.aatbio.com]

DNP-PEG3-azide: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG3-azide is a versatile heterobifunctional molecule that serves as a cornerstone in various bioconjugation and targeted therapy applications. This guide provides a comprehensive overview of its core properties, experimental protocols, and key applications, tailored for professionals in research and drug development. The molecule incorporates three key functional components: a 2,4-dinitrophenyl (DNP) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of moieties makes it a valuable tool for a range of advanced biochemical and cellular studies.

The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property is widely exploited in immunology to study antibody-antigen interactions and to stimulate immune cells. The PEG linker is a hydrophilic spacer that enhances the solubility and biocompatibility of the molecule it is attached to, while also providing spatial separation between the DNP group and the azide terminus. This separation is often crucial for maintaining the biological activity of the conjugated molecules. Finally, the azide group is a key component for "click chemistry," a class of highly efficient and specific chemical reactions that allow for the covalent ligation of molecules in complex biological environments.[1]

Core Properties and Data Presentation

DNP-PEG3-azide's utility is underpinned by its specific chemical and physical properties. The following tables summarize key quantitative data for this molecule and related chemistries, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₂₀N₆O₇ | [2] |

| Molecular Weight | 384.35 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C for long-term storage | [2] |

| Click Chemistry Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield | Key Advantage | Key Disadvantage | Reference(s) |

| CuAAC | 10² - 10³ | 1 - 4 hours | >90% | High reaction rate and yield | Potential cytotoxicity from copper catalyst | [3][4] |

| SPAAC | 10⁻³ - 1 | 1 - 12 hours | >85% | Bioorthogonal, no catalyst required | Slower reaction rate, dependent on cyclooctyne | [3][4] |

| Parameter | Value | Conditions | Reference(s) |

| Binding Affinity (Kd) of DNP to anti-DNP IgE | ~22 nM | Measured by fluorescence quenching assay. | [5] |

| EC₅₀ for DNP-HSA induced degranulation | ~1-10 ng/mL | In IgE-sensitized mast cells, measured by β-hexosaminidase release. | [6] |

| Signal-to-Noise Ratio in ELISA | >10 is generally desirable | Dependent on assay optimization (e.g., blocking buffers, antibody concentrations). | [7][8] |

Key Applications and Experimental Protocols

DNP-PEG3-azide's unique trifunctional structure lends itself to a variety of applications, primarily centered around bioconjugation via click chemistry.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. DNP-PEG3-azide can serve as a versatile linker in PROTAC synthesis, where the azide group is used to connect a warhead (targeting the protein of interest) to an E3 ligase ligand.[9][10][11][12]

This protocol outlines the general steps for synthesizing a PROTAC using DNP-PEG3-azide as a linker component.

-

Preparation of Components:

-

Synthesize or acquire the alkyne-functionalized warhead (targeting the protein of interest).

-

Synthesize or acquire the azide-functionalized E3 ligase ligand. In this workflow, DNP-PEG3-azide will be conjugated to the warhead first.

-

Dissolve the alkyne-functionalized warhead and DNP-PEG3-azide in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).[9]

-

-

CuAAC Reaction:

-

Prepare a fresh solution of sodium ascorbate (B8700270) in water (e.g., 1 M).

-

Prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in water (e.g., 100 mM).

-

To the mixture of the alkyne-warhead and DNP-PEG3-azide, add the sodium ascorbate solution (final concentration ~1-5 mM) followed by the CuSO₄ solution (final concentration ~0.1-1 mM).[2] A copper-stabilizing ligand like THPTA or TBTA can be pre-mixed with the CuSO₄ solution to improve efficiency and reduce cytotoxicity in biological applications.[13][14]

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.[3]

-

-

Purification:

-

Upon completion, the DNP-PEG3-warhead conjugate can be purified using standard chromatographic techniques such as preparative HPLC.

-

-

Second Coupling Reaction:

-

The purified DNP-PEG3-warhead now has a free DNP group. This can be used for further studies or the molecule can be designed such that the DNP is the warhead for a target protein that recognizes it. More commonly, the azide of DNP-PEG3-azide is used to link a warhead and an E3 ligase ligand. In that scenario, the protocol would involve reacting an alkyne-functionalized warhead with DNP-PEG3-azide, and then the DNP-functionalized end would be further modified to attach to an E3 ligase ligand, or vice-versa.

-

The following diagram illustrates a generalized workflow for PROTAC synthesis.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Bioconjugation and Cellular Imaging

The azide functionality of DNP-PEG3-azide allows for its conjugation to a wide variety of alkyne-modified biomolecules, including proteins, peptides, and nucleic acids. This is particularly useful for attaching a DNP hapten to a specific site on a biomolecule for immunological studies or for fluorescently labeling cellular components.[15][16][17]

This protocol describes the metabolic labeling of cellular components with an alkyne-containing precursor, followed by fluorescent labeling using an azide-functionalized probe, a process for which DNP-PEG3-azide could be adapted if a fluorescent alkyne is used.

-

Metabolic Labeling:

-

Culture cells in a medium containing an alkyne-modified metabolic precursor (e.g., an alkyne-bearing sugar, amino acid, or lipid) for 24-48 hours to allow for incorporation into cellular biomolecules.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

If targeting intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

SPAAC Reaction:

-

Prepare a solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) in a suitable buffer (e.g., PBS).

-

Incubate the fixed and permeabilized cells with the strained alkyne-fluorophore solution for 1-2 hours at room temperature, protected from light.[15]

-

-

Washing and Imaging:

The following diagram illustrates a typical workflow for fluorescent labeling of cellular components.

Caption: A simplified workflow for fluorescent labeling of cellular biomolecules.

Immunological Applications

The DNP group on DNP-PEG3-azide is a powerful tool for immunological research. When a DNP-conjugated molecule is introduced to mast cells or basophils that have been sensitized with anti-DNP IgE antibodies, it cross-links the FcεRI receptors on the cell surface, triggering a signaling cascade that leads to degranulation and the release of inflammatory mediators.[19][6][20]

This protocol describes how to induce and measure mast cell degranulation using a DNP-conjugated antigen.

-

Cell Culture and Sensitization:

-

Culture a suitable mast cell line (e.g., RBL-2H3 cells) in appropriate media.

-

Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5-1 µg/mL) for at least 2 hours, or overnight.[20]

-

-

Cell Stimulation:

-

Quantification of Degranulation:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the released granular contents.

-

Lyse the cell pellet to measure the total amount of granular content.

-

Quantify the amount of a specific granular enzyme, such as β-hexosaminidase, in both the supernatant and the cell lysate using a colorimetric substrate.

-

Calculate the percentage of degranulation as (supernatant enzyme activity / (supernatant + lysate enzyme activity)) x 100.

-

Signaling Pathway: FcεRI-Mediated Mast Cell Activation

The cross-linking of IgE-bound FcεRI receptors by a multivalent DNP-antigen initiates a complex intracellular signaling cascade. This pathway is central to the allergic inflammatory response.

Caption: A simplified diagram of the FcεRI signaling cascade in mast cells.[21][22][23][24][25]

Upon antigen binding, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex.[21] This leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates several downstream targets, including the linker for activation of T cells (LAT). Phosphorylated LAT serves as a scaffold to recruit other signaling proteins, including phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[21] IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC are key events that culminate in the degranulation of the mast cell and the release of histamine (B1213489) and other inflammatory mediators.[22]

Conclusion

DNP-PEG3-azide is a powerful and versatile tool for researchers in drug development and chemical biology. Its unique combination of a DNP hapten, a hydrophilic PEG spacer, and a reactive azide group enables a wide range of applications, from the synthesis of targeted protein degraders to the study of immunological signaling pathways and advanced cellular imaging. This guide provides a foundational understanding of its properties and applications, along with detailed protocols and diagrams to facilitate its effective use in the laboratory. The continued development of click chemistry and its application in complex biological systems ensures that molecules like DNP-PEG3-azide will remain at the forefront of innovative research.

References

- 1. interchim.fr [interchim.fr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenge of mast cells with increasing amounts of antigen induces desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - CH [thermofisher.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. precisepeg.com [precisepeg.com]

- 13. broadpharm.com [broadpharm.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 18. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cusabio.com [cusabio.com]

An In-depth Technical Guide to PROTAC Linkers: Core Principles and Strategic Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide target specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2] This guide provides a comprehensive technical overview of PROTAC linkers, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by hijacking the UPS.[1] A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, bringing them into close proximity.[7] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[1][8][9] The PROTAC is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 7. researchgate.net [researchgate.net]

- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for DNP-PEG3-azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DNP-PEG3-azide in click chemistry reactions. This bifunctional molecule, incorporating a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide, is a valuable tool for a variety of applications in research and drug development, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

DNP-PEG3-azide is a versatile reagent that can participate in two main types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The choice between these two methods depends on the specific application, the nature of the reactants, and the desired reaction conditions.

Introduction to DNP-PEG3-azide and Click Chemistry

DNP-PEG3-azide is a chemical compound featuring three key components:

-

DNP (Dinitrophenyl) group: A commonly used hapten for immunological studies and a component in some PROTAC designs.

-

PEG3 (Triethylene glycol) spacer: A short, hydrophilic polyethylene glycol linker that enhances solubility in aqueous media.[2]

-

Azide group (-N3): A functional group that specifically reacts with alkynes in "click" reactions to form a stable triazole linkage.[1]

Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. The most prominent examples are the CuAAC and SPAAC reactions, which are widely used for bioconjugation, drug discovery, and materials science.

Comparison of CuAAC and SPAAC for DNP-PEG3-azide Conjugation

The selection of the appropriate click chemistry method is crucial for successful conjugation. The table below summarizes the key features and quantitative parameters of CuAAC and SPAAC to aid in experimental design.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) catalyst required. | No catalyst needed. |

| Reactants | DNP-PEG3-azide + Terminal Alkyne | DNP-PEG3-azide + Cyclooctyne (B158145) (e.g., DBCO, BCN) |

| Reaction Rate | Very fast (rate acceleration up to 10⁸). | Generally slower than CuAAC, but highly dependent on the cyclooctyne used. |

| Biocompatibility | Copper catalyst can be toxic to living cells, though ligands like THPTA can mitigate this. | Highly bioorthogonal and suitable for live-cell applications due to the absence of a toxic catalyst. |

| Typical Reaction Time | 1-12 hours for small molecules, 1-4 hours for bioconjugation. | 4-12 hours for bioconjugation. |

| Reaction Efficiency | >95% | >90% |

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC reactions with DNP-PEG3-azide.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DNP-PEG3-azide

This protocol describes the conjugation of DNP-PEG3-azide to a molecule containing a terminal alkyne.

Materials:

-

DNP-PEG3-azide

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Solvent (e.g., DMF, DMSO, t-BuOH/H₂O mixture)

-

Phosphate-buffered saline (PBS), pH 7.4 (for bioconjugation)

Stock Solutions:

-

DNP-PEG3-azide: 10 mM in DMSO

-

Alkyne-molecule: 10 mM in DMSO

-

CuSO₄: 20 mM in water

-

THPTA: 100 mM in water

-

Sodium Ascorbate: 100 mM in water (prepare fresh)

Procedure for Small Molecule Conjugation:

-

In a microcentrifuge tube, dissolve the alkyne-containing molecule (1.0 equivalent) and DNP-PEG3-azide (1.2 equivalents) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O or DMF).

-

Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.

-

Add the catalyst premix to the reaction mixture to a final concentration of 0.1 to 0.25 mM CuSO₄.

-

Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the product using an appropriate method such as column chromatography.

Procedure for Protein Bioconjugation:

-

To a solution of the alkyne-modified protein (e.g., final concentration 10-50 µM in PBS), add the DNP-PEG3-azide stock solution to a final concentration of 2-10 fold molar excess over the protein.

-

Prepare the catalyst premix as described above.

-